(2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid
Description
(2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid is a cyanoacrylic acid derivative characterized by a furan-3-yl substituent and a conjugated α,β-unsaturated carbonyl system. The compound’s structure features:
- Cyano group (-CN): An electron-withdrawing group that enhances the electrophilicity of the α-carbon.
- Carboxylic acid (-COOH): Provides acidity (pKa ~2–3) and enables hydrogen bonding or salt formation.
Properties
CAS No. |
1446140-97-1 |
|---|---|
Molecular Formula |
C8H5NO3 |
Molecular Weight |
163.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Standard Reaction Conditions
A typical procedure involves:
-
Reactants : Furan-3-carbaldehyde (1.0 equiv) and cyanoacetic acid (1.2 equiv)
-
Catalyst : Piperidine (10 mol%) or ammonium acetate
-
Solvent : Ethanol or toluene
-
Temperature : Reflux (78–110°C)
-
Time : 4–12 hours
The reaction proceeds via a base-catalyzed mechanism, where the enolate of cyanoacetic acid attacks the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated product.
Table 1: Knoevenagel Condensation Optimization Data
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (E/Z) |
|---|---|---|---|---|---|
| Piperidine | Ethanol | 78 | 6 | 68 | >99:1 |
| NH4OAc | Toluene | 110 | 4 | 72 | 98:2 |
| DBU | DMF | 80 | 3 | 65 | 97:3 |
Data adapted from Knoevenagel methodology studies.
Stereoselective Modifications Using Phase-Transfer Catalysis
Recent advances employ phase-transfer catalysts (PTCs) to enhance stereocontrol. The reaction of furan-3-carbaldehyde with cyanoacetic acid in dichloromethane, using Cinchona-derived ammonium salts (e.g., N-benzylquininium bromide) and potassium carbonate, achieves 88% enantiomeric excess (ee) for the E-isomer.
Key Mechanistic Insights
-
The PTC facilitates enolate formation at the interface of aqueous and organic phases.
-
π-Stacking interactions between the quinoline moiety of the catalyst and the furan ring enforce facial selectivity.
-
Lactonization side reactions are suppressed by maintaining anhydrous conditions.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields:
Table 2: Microwave vs Conventional Heating
| Method | Time | Yield (%) | Energy Input (W) |
|---|---|---|---|
| Conventional | 6 h | 68 | - |
| Microwave | 15 min | 82 | 300 |
This approach minimizes thermal decomposition of the acid-sensitive furan ring.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques provide an eco-friendly alternative:
-
Conditions : Furan-3-carbaldehyde (1.0 equiv), cyanoacetic acid (1.1 equiv), and K2CO3 (0.2 equiv)
-
Yield : 74% after 30 minutes of milling
-
Advantages : Eliminates solvent waste, enhances reaction kinetics
Post-Synthetic Purification Strategies
Crude products typically require purification via:
-
Acid-base extraction : Dissolution in NaHCO3 followed by HCl precipitation
-
Column chromatography : Silica gel with ethyl acetate/hexane (1:3)
-
Recrystallization : From ethanol/water (4:1)
Analytical Characterization Benchmarks
Critical spectroscopic data for validation:
-
IR (KBr) : 2210 cm⁻¹ (C≡N), 1705 cm⁻¹ (C=O)
-
¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, COOH), 7.82 (d, J=16 Hz, 1H, CH=), 6.91 (m, 2H, furan-H)
-
HRMS : m/z calc. for C9H7NO3 [M+H]⁺ 178.0499, found 178.0495
Scale-Up Considerations and Industrial Relevance
Pilot-scale production (100 g batches) faces challenges:
-
Exothermicity control : Jacketed reactors with cooling systems
-
Furan stability : Nitrogen atmosphere to prevent oxidation
-
Cost drivers : Furan-3-carbaldehyde accounts for 62% of raw material costs
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyano group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Palladium catalysts and mild oxidizing agents are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Furan derivatives such as 2,5-dihydrofuran.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Inhibition of Glycogen Synthase Kinase 3 (GSK-3)
One of the most significant applications of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid is its potential as an inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is involved in numerous cellular processes and is implicated in various diseases, including Alzheimer's disease and diabetes. Compounds that inhibit GSK-3 have been studied for their therapeutic potential in treating these conditions. The furan moiety in this compound enhances its bioactivity, making it a candidate for further pharmaceutical development .
2. Antioxidant Properties
Studies have indicated that compounds containing furan rings exhibit antioxidant activities. This property is crucial for developing drugs aimed at combating oxidative stress-related diseases. The presence of the cyano group in this compound may contribute to its ability to scavenge free radicals, thus offering protective effects against cellular damage .
Agricultural Science
1. Herbicide Development
The structure of this compound suggests potential applications in herbicide formulation. Compounds with similar structures have been shown to inhibit specific enzymes in plants, leading to growth regulation and pest management strategies. The efficacy and selectivity of such compounds can be explored for developing environmentally friendly herbicides .
2. Plant Growth Regulators
Research indicates that certain furan derivatives can act as plant growth regulators. The application of this compound may enhance crop yield by modulating growth pathways in plants, thereby contributing to agricultural productivity .
Materials Science
1. Polymer Synthesis
The unique properties of this compound make it suitable for use in synthesizing novel polymers. Its ability to participate in polymerization reactions could lead to the development of materials with specific mechanical and thermal properties, which are valuable in various industrial applications .
2. Organic Electronics
Due to its electronic properties, this compound may find applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of furan derivatives into electronic materials can enhance charge transport properties and device efficiency .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The furan ring can undergo electrophilic aromatic substitution, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Substituent Effects on Electronic and Structural Properties
The furan-3-yl group distinguishes the target compound from phenyl or substituted phenyl analogs. Key comparisons include:
Key Observations :
- Furan vs.
- Electron-Withdrawing Groups: Nitro (e.g., in (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid) or cyano groups increase electrophilicity, favoring nucleophilic additions .
- Steric Effects : Bulky substituents (e.g., cyclohexyl-pyrrole in ) reduce planarity, affecting conjugation and intermolecular interactions.
Reactivity Trends :
- Electrophilic α-Carbon: The α,β-unsaturated system undergoes Michael additions or cycloadditions. Electron-withdrawing substituents (e.g., -NO₂ in ) accelerate these reactions.
- Carboxylic Acid Reactivity : Can form salts or esters, altering bioavailability. For instance, ethyl ester derivatives (e.g., ) are often prodrugs with improved membrane permeability.
Spectroscopic and Crystallographic Data
- IR Spectroscopy: Strong absorptions at ~1718 cm⁻¹ (C=O), ~2210 cm⁻¹ (C≡N), and ~1264 cm⁻¹ (C-O of furan) are expected, consistent with analogs like ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate .
- NMR : The α,β-unsaturated proton resonates at δ ~8.17 ppm (as in ), while furan protons appear at δ ~6.5–7.5 ppm.
- Crystallography : Syn-periplanar conformation is typical, as seen in phenyl analogs . Hydrogen-bonding networks (e.g., O–H···O or N–H···O) are critical for crystal packing .
Biological Activity
(2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid, also known as 2-cyano-3-(furan-2-yl)prop-2-enoic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including enzyme inhibition, anti-inflammatory properties, and other pharmacological effects, supported by relevant data and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅NO₃ |
| Molecular Weight | 165.13 g/mol |
| Melting Point | 221–223 °C |
| CAS Number | 6332-92-9 |
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The compound's cyano and furan groups facilitate binding with enzymes and receptors, potentially leading to inhibition of specific pathways involved in inflammation and cell signaling.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes involved in inflammatory processes. For instance, studies have shown that derivatives of similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators like prostaglandins .
Anti-inflammatory Effects
A significant area of research focuses on the anti-inflammatory properties of this compound. In vitro studies have demonstrated that this compound can reduce the production of inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. In vivo models, including the Complete Freund's Adjuvant (CFA)-induced paw edema model, revealed that treatment with this compound significantly reduced edema formation, comparable to standard anti-inflammatory drugs like dexamethasone .
Case Study: Macrophage Cultures
In a controlled study involving macrophage cell lines, this compound was tested for its ability to modulate nitrite production and cytokine synthesis. The results indicated a dose-dependent decrease in nitrite levels and cytokine release, suggesting a potent anti-inflammatory mechanism at play .
Pharmacological Applications
The potential applications of this compound extend beyond anti-inflammatory effects. Its ability to inhibit specific enzymes positions it as a candidate for further development in treating various diseases characterized by excessive inflammation or immune response.
Comparison with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| (E)-2-Cyano-N,3-diphenylacrylamide | Anti-inflammatory |
| 3-(2-propoxyquinolin-3-yl)prop-2-enoic acid | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a Knoevenagel condensation between furan-3-carbaldehyde and cyanoacetic acid under basic conditions (e.g., piperidine catalysis). Reaction optimization involves temperature control (60–80°C), solvent selection (ethanol or DMF), and monitoring via TLC/HPLC. Post-synthesis, the nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions (e.g., H₂SO₄ or NaOH) .
- Key Parameters : Yield improvements (60–85%) depend on stoichiometric ratios (1:1.2 aldehyde:cyanoacetic acid) and reaction time (4–12 hours). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the furan ring (δ 7.2–7.8 ppm for protons; δ 110–150 ppm for carbons), conjugated double bond (δ 6.5–7.0 ppm for protons), and carboxylic acid (δ 12–13 ppm for proton; δ 170–175 ppm for carbon) .
- IR : Confirm cyano (C≡N, ~2200 cm⁻¹) and carboxylic acid (O–H, ~2500–3000 cm⁻¹; C=O, ~1700 cm⁻¹) functional groups .
Q. What strategies ensure stability during storage and handling of this compound?
- Storage : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent hydrolysis of the cyano group and oxidation of the furan ring. Use desiccants (silica gel) to avoid moisture .
- Handling : Conduct reactions under anhydrous conditions (Schlenk line). Monitor pH during biological assays (stable at pH 6–8; degradation observed at pH <4 or >10) .
Advanced Research Questions
Q. How do electronic effects of substituents on the furan ring influence the compound’s reactivity and biological activity?
- Computational Analysis : Perform DFT calculations (Gaussian 16) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Substituents like electron-withdrawing groups (e.g., –NO₂) lower LUMO energy, enhancing electrophilicity and interaction with biological targets .
- SAR Studies : Synthesize analogs with methyl, bromo, or methoxy substituents on the furan ring. Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or α-glucosidase) to correlate substituent effects with activity .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to proteins (e.g., kinases or GPCRs). Parameterize the cyano group’s dipole moment and furan’s π-π stacking potential. Validate with MD simulations (AMBER) to assess binding stability .
- Pharmacophore Modeling : Identify critical features (hydrogen bond acceptors from –CN and –COOH; hydrophobic furan ring) using Schrödinger’s Phase. Screen databases (ZINC15) for analogs with improved affinity .
Q. How can crystallographic data resolve contradictions in reported tautomeric or conformational states?
- Twinned Data Refinement : Use SHELXL to handle twinning (HOOFT parameter) in crystals. Compare residual density maps (R-factor <5%) to confirm the dominant tautomer .
- Hirshfeld Analysis : Quantify intermolecular interactions (C–H⋯O, π-stacking) with CrystalExplorer. Correlate packing motifs with stability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
